molecular formula C7H16O3P2S2 B14572884 Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate CAS No. 61704-85-6

Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate

Cat. No.: B14572884
CAS No.: 61704-85-6
M. Wt: 274.3 g/mol
InChI Key: BCRDJFPQNNDDEX-UHFFFAOYSA-N
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Description

Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. This compound is known for its unique structure, which includes a phosphonate group and a dithiaphosphinan ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous monitoring ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,3,2-dithiaphosphinan-2-ylphosphonate is unique due to its dithiaphosphinan ring structure, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

CAS No.

61704-85-6

Molecular Formula

C7H16O3P2S2

Molecular Weight

274.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,3,2-dithiaphosphinane

InChI

InChI=1S/C7H16O3P2S2/c1-3-9-12(8,10-4-2)11-13-6-5-7-14-11/h3-7H2,1-2H3

InChI Key

BCRDJFPQNNDDEX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)P1SCCCS1

Origin of Product

United States

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